Moexiprilat

Vue d'ensemble

Description

Le Moexiprilat est un métabolite actif du prod médicament moexipril, qui est un inhibiteur de l'enzyme de conversion de l'angiotensine non sulfhydrylé. Il est principalement utilisé dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque congestive. Le this compound agit en inhibant la conversion de l'angiotensine I en angiotensine II, réduisant ainsi la vasoconstriction et abaissant la pression artérielle .

Applications De Recherche Scientifique

Moexiprilat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to study the effects of angiotensin-converting enzyme inhibitors on blood pressure and cardiovascular health. In biology, this compound is used to investigate the molecular mechanisms of enzyme inhibition and its impact on cellular processes. In chemistry, it serves as a model compound for studying hydrolysis reactions and enzyme kinetics .

Mécanisme D'action

Target of Action

Moexiprilat is the active metabolite of the prodrug Moexipril . Its primary target is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Renin-Angiotensin System (RAS) . By inhibiting ACE, this compound prevents the formation of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reducing blood pressure and preventing conditions such as strokes, heart attacks, and kidney problems .

Pharmacokinetics

Moexipril, the prodrug of this compound, is incompletely absorbed, with a bioavailability of about 13% compared to intravenous Moexipril . The bioavailability is markedly affected by food, which reduces the peak plasma level (Cmax) and area under the curve (AUC) by about 70% and 40%, respectively, after the ingestion of a low-fat breakfast .

Result of Action

The molecular effect of this compound’s action is the inhibition of ACE, leading to a decrease in angiotensin II levels . This results in the relaxation and widening of blood vessels, reducing blood pressure . On a cellular level, this can help prevent conditions such as strokes, heart attacks, and kidney problems .

Analyse Biochimique

Biochemical Properties

Moexiprilat interacts with the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system . By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This interaction leads to a decrease in blood pressure .

Cellular Effects

This compound’s primary effect on cells is the relaxation of blood vessels, leading to a decrease in blood pressure . By inhibiting the production of angiotensin II, this compound reduces vasoconstriction and aldosterone secretion . This can have various effects on cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to angiotensin II . By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to a decrease in blood pressure .

Temporal Effects in Laboratory Settings

The pharmacokinetic half-life of this compound is between 2-9 hours . This allows for once-daily administration of the drug

Metabolic Pathways

Moexipril is metabolized in the liver to form the active metabolite, this compound . This conversion is thought to require carboxyesterases and is likely to occur in organs or tissues where carboxyesterases are present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Moexiprilat est synthétisé à partir du moexipril par hydrolyse d'un groupe ester éthylique. La synthèse implique l'utilisation de préparations microsomales hépatiques de rat et d'homme, qui sont analysées par chromatographie liquide haute performance utilisant une phase stationnaire en silice octyle et une élution isocratique .

Méthodes de production industrielle : En milieu industriel, le moexipril est produit puis converti en this compound par hydrolyse contrôlée. Le procédé implique l'utilisation de réactifs et de conditions spécifiques pour assurer la conversion efficace du moexipril en sa forme active, le this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le Moexiprilat subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. L'hydrolyse du moexipril en this compound est une réaction clé qui active le composé .

Réactifs et conditions courants : La réaction d'hydrolyse implique généralement l'utilisation d'eau et d'enzymes spécifiques présentes dans les préparations microsomales hépatiques. Les conditions réactionnelles comprennent une température et un pH contrôlés pour assurer une conversion optimale .

Principaux produits formés : Le principal produit formé par l'hydrolyse du moexipril est le this compound, qui est le composé pharmacologiquement actif responsable des effets thérapeutiques du médicament .

Applications de la recherche scientifique

Le this compound présente plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour étudier les effets des inhibiteurs de l'enzyme de conversion de l'angiotensine sur la pression artérielle et la santé cardiovasculaire. En biologie, le this compound est utilisé pour étudier les mécanismes moléculaires de l'inhibition enzymatique et son impact sur les processus cellulaires. En chimie, il sert de composé modèle pour étudier les réactions d'hydrolyse et la cinétique enzymatique .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité de l'enzyme de conversion de l'angiotensine, qui est responsable de la conversion de l'angiotensine I en angiotensine II. En bloquant cette conversion, le this compound réduit les niveaux d'angiotensine II, ce qui entraîne une vasodilatation et une diminution de la pression artérielle. Les cibles moléculaires du this compound comprennent l'enzyme de conversion de l'angiotensine et diverses voies impliquées dans la régulation de la pression artérielle .

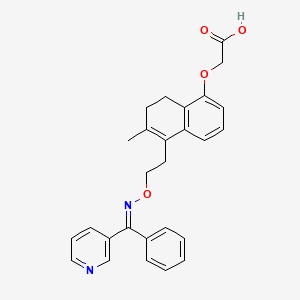

Comparaison Avec Des Composés Similaires

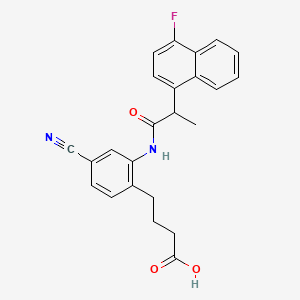

Le Moexiprilat est similaire à d'autres inhibiteurs de l'enzyme de conversion de l'angiotensine, tels que l'énalaprilat, le lisinopril et le ramipril. Le this compound est unique par ses propriétés à action prolongée et sa capacité à fournir une réduction durable de la pression artérielle. Comparé à d'autres inhibiteurs, le this compound a une structure chimique distincte qui contribue à son profil pharmacologique spécifique .

Liste des composés similaires :- Énalaprilat

- Lisinopril

- Ramipril

Le this compound se distingue par sa combinaison unique d'efficacité, de durée d'action et de structure moléculaire, ce qui en fait un composé précieux dans le traitement de l'hypertension artérielle et des pathologies cardiovasculaires associées .

Propriétés

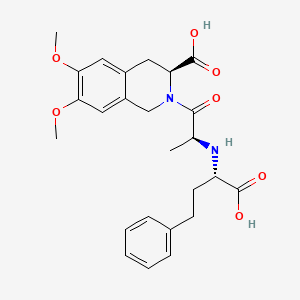

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPAGYDKASJORH-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057611 | |

| Record name | Moexiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103775-14-0 | |

| Record name | Moexiprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moexiprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOEXIPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3753190JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

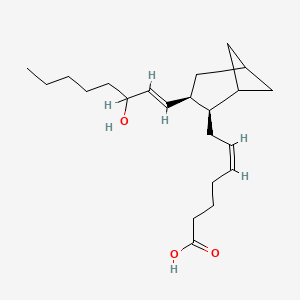

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

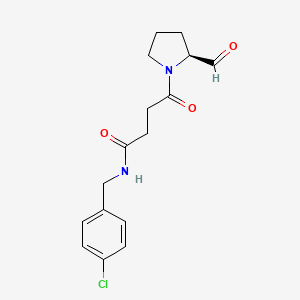

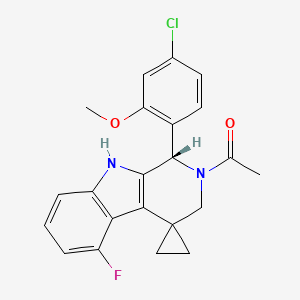

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)

![(4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid](/img/structure/B1677312.png)

![sodium;4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoate](/img/structure/B1677314.png)